2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid
Overview
Description
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the use of toluene, methyl acetoacetate, and lactic acid under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid include:
- N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
Uniqueness
What sets this compound apart from similar compounds is its specific structure and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOBKBWATCPJRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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